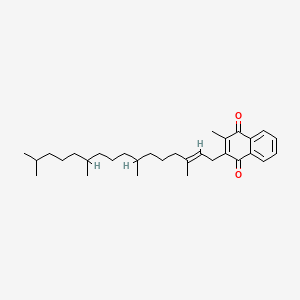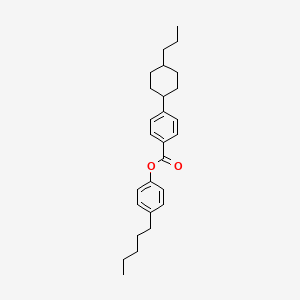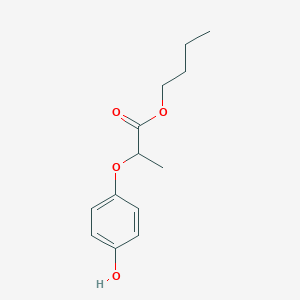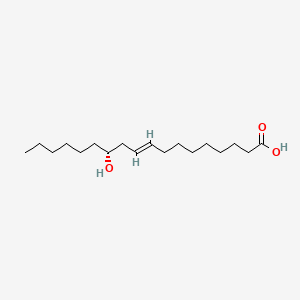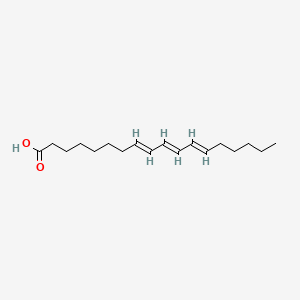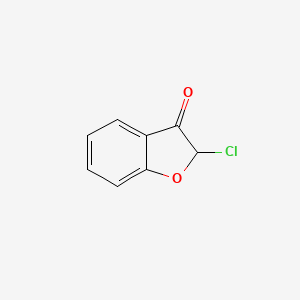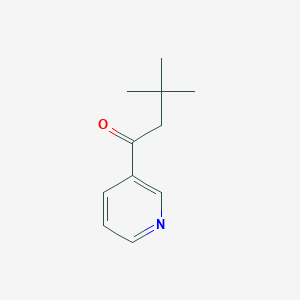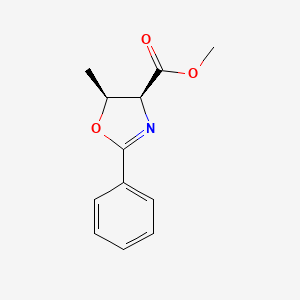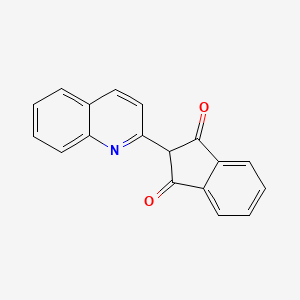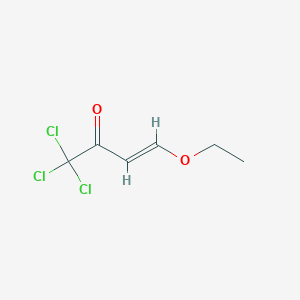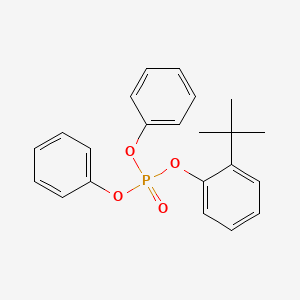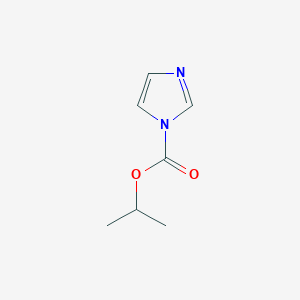
Isopropyl 1H-imidazole-1-carboxylate
Overview
Description
Isopropyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C7H10N2O2. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. This compound is often utilized as a reagent in the formation of esters and amides due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1H-imidazole-1-carboxylate typically involves the reaction of imidazole with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Imidazole is dissolved in an appropriate solvent, such as dichloromethane.
- Isopropyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is then isolated by filtration or extraction and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Esterification: It reacts with carboxylic acids to form esters.
Amidation: It reacts with amines to form amides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves the use of carboxylic acids and a catalyst such as sulfuric acid or a base like pyridine.
Amidation: Involves the use of amines and may require a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Substitution: Often carried out in the presence of a nucleophile under mild conditions.
Major Products
Esterification: Produces esters with the general formula R-COO-C3H7.
Amidation: Produces amides with the general formula R-CONH-C3H7.
Substitution: Produces substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of esters and amides.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Isopropyl 1H-imidazole-1-carboxylate involves its ability to act as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.
Comparison with Similar Compounds
Similar Compounds
Imidazole-1-carboxylic acid methyl ester: Similar in structure but with a methyl group instead of an isopropyl group.
Imidazole-1-carboxylic acid ethyl ester: Similar in structure but with an ethyl group instead of an isopropyl group.
Imidazole-1-carboxylic acid tert-butyl ester: Similar in structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
Isopropyl 1H-imidazole-1-carboxylate is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis. Its isopropyl group provides a balance between steric hindrance and reactivity, allowing for efficient formation of esters and amides.
Properties
IUPAC Name |
propan-2-yl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAILNBAKJABHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82998-18-3 | |
| Record name | 82998-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

